molecular formula C19H18N4O3S B3578211 3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide

3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide

Cat. No.: B3578211
M. Wt: 382.4 g/mol
InChI Key: YIBFYULWIBTHKJ-UHFFFAOYSA-N
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Description

3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide is a complex organic compound with the molecular formula C19H18N4O3S. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural features and biological activities .

Future Directions

The future directions for research on “3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information for the development of new drugs or materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-sulfonyl chloride to form the intermediate 4-(pyrimidin-2-ylsulfamoyl)aniline. This intermediate is then reacted with 3-phenylpropionyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-propionamide stands out due to its unique combination of a phenyl group and a pyrimidin-2-ylsulfamoyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c24-18(12-7-15-5-2-1-3-6-15)22-16-8-10-17(11-9-16)27(25,26)23-19-20-13-4-14-21-19/h1-6,8-11,13-14H,7,12H2,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBFYULWIBTHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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